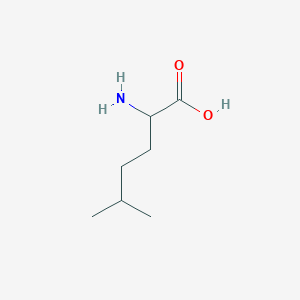

2-Amino-5-methylhexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUMEWVNYMUECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951603 | |

| Record name | 5-Methylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-32-5, 31872-98-7 | |

| Record name | 5-Methylnorleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC20145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC4073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Elusive Fungal Metabolite: A Technical Guide to the Putative Natural Occurrence of 2-Amino-5-methylhexanoic Acid

A Foreword for the Research Community: The exploration of fungal metabolomes has consistently unveiled a rich tapestry of novel chemical entities with profound implications for medicine and biotechnology. This guide delves into the scientific investigation surrounding the potential natural occurrence of 2-Amino-5-methylhexanoic acid in fungi. It is imperative to state at the outset that direct, unequivocal evidence for the endogenous production of this specific isomer by fungi remains a subject of ongoing scientific inquiry. This document, therefore, serves as a forward-looking technical guide for researchers poised to explore this frontier. We will navigate the landscape of established knowledge on related biosynthetic pathways, propose methodologies for its detection and characterization, and discuss the potential biological significance that drives this quest.

Part 1: The Biosynthetic Blueprint - A Hypothesis Rooted in Leucine Metabolism

The structural similarity between this compound and the proteinogenic amino acid L-leucine strongly suggests that its biosynthetic origins, if present in fungi, lie within the well-characterized branched-chain amino acid (BCAA) synthesis pathway. Fungi, unlike mammals, possess the enzymatic machinery to synthesize BCAAs de novo, making this pathway a fertile ground for the generation of structural analogs.[1][2][3]

The biosynthesis of leucine in fungi, extensively studied in organisms like Saccharomyces cerevisiae and Aspergillus fumigatus, commences from α-ketoisovalerate, an intermediate in the valine biosynthesis pathway.[4][5][6] A series of enzymatic reactions, catalyzed by key enzymes such as α-isopropylmalate synthase, isopropylmalate isomerase, and β-isopropylmalate dehydrogenase, progressively elongates and modifies the carbon chain to yield leucine.

It is hypothesized that substrate promiscuity of one or more enzymes within this pathway could lead to the incorporation of a different precursor or an alternative arrangement of the carbon skeleton, resulting in the synthesis of this compound.

Visualizing the Hypothetical Biosynthetic Diversion

The following diagram illustrates the canonical leucine biosynthesis pathway and highlights the potential point of divergence that could lead to the formation of this compound.

Caption: Canonical Leucine Biosynthesis and a Hypothetical Route to this compound.

Part 2: A Methodological Framework for Discovery and Characterization

The successful identification of this compound from fungal sources hinges on a robust and systematic experimental approach. This section outlines a comprehensive workflow, from fungal strain selection to definitive structural elucidation.

Fungal Strain Selection and Cultivation

The initial search for this novel amino acid should focus on fungal genera known for their diverse secondary metabolite production, such as Aspergillus, Penicillium, and various endophytic fungi.[7] Cultivation conditions should be varied to induce the expression of otherwise silent biosynthetic gene clusters. This includes altering media composition (carbon and nitrogen sources), temperature, pH, and aeration.

Extraction and Purification Protocol

A generalized, yet effective, protocol for the extraction and purification of amino acids from fungal biomass is detailed below. The causality behind each step is explained to ensure a self-validating system.

Step 1: Mycelial Homogenization

-

Procedure: Harvest fungal mycelia by filtration and immediately flash-freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder using a mortar and pestle.

-

Rationale: Rapid freezing and grinding in a frozen state prevents enzymatic degradation of target metabolites.

Step 2: Aqueous Extraction

-

Procedure: Suspend the mycelial powder in distilled water and shake vigorously for an extended period (e.g., 1-2 hours) at room temperature.

-

Rationale: As a polar amino acid, this compound is expected to have good solubility in water.

Step 3: Centrifugation and Filtration

-

Procedure: Centrifuge the aqueous suspension to pellet cellular debris. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

Rationale: This clarification step is crucial for downstream chromatographic analysis.

Step 4: Chromatographic Purification

-

Procedure: Employ a multi-step chromatographic approach. Start with ion-exchange chromatography to capture charged molecules like amino acids. Follow with reversed-phase high-performance liquid chromatography (RP-HPLC) for finer separation based on hydrophobicity.

-

Rationale: The orthogonal separation mechanisms of ion-exchange and reversed-phase chromatography provide high-resolution purification.

Analytical Characterization Workflow

The definitive identification of this compound requires a combination of advanced analytical techniques.

Sources

- 1. The leucine biosynthetic pathway is crucial for adaptation to iron starvation and virulence in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Branched-chain amino acid biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leucine biosynthesis in fungi: entering metabolism through the back door - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis of 2-Amino-5-methylhexanoic Acid

Abstract

2-Amino-5-methylhexanoic acid, a non-proteinogenic amino acid, presents a unique structural motif with potential applications in pharmaceutical development and synthetic biology.[1][2][3][4] While its natural occurrence is not widely documented, its structural similarity to L-leucine suggests a plausible biosynthetic pathway analogous to the well-established leucine biosynthesis cascade. This guide delineates a putative enzymatic pathway for the de novo synthesis of this compound, leveraging the enzymatic machinery of branched-chain amino acid metabolism. We will explore the key enzymatic steps, propose the necessary precursor molecules, and provide detailed, field-proven experimental protocols for the validation of this proposed pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially engineer the biosynthesis of novel amino acids.

Introduction: The Enigma of this compound

Non-proteinogenic amino acids (npAAs) represent a vast and largely untapped reservoir of chemical diversity with significant potential as building blocks for novel pharmaceuticals and agrochemicals.[1][5] These molecules can confer unique properties to peptides and other secondary metabolites, including enhanced stability, altered bioactivity, and novel functionalities. This compound, also known as homoleucine, is a fascinating example of an npAA. Its structure is a homolog of the essential amino acid L-leucine, featuring an additional methylene group in its isobutyl side chain. While its natural prevalence is not as established as its proteinogenic counterpart, understanding its biosynthesis is crucial for harnessing its potential in various biotechnological applications.

This guide puts forth a scientifically-grounded, putative biosynthetic pathway for this compound. By drawing direct parallels with the conserved L-leucine biosynthesis pathway, we can hypothesize a series of enzymatic reactions that could lead to its formation.

A Proposed Biosynthetic Pathway: An Analogy to Leucine Synthesis

The biosynthesis of L-leucine is a well-characterized pathway in plants and microorganisms, commencing from pyruvic acid.[6] We propose that the biosynthesis of this compound follows a similar enzymatic logic, with the key distinction being the initial precursor molecule that provides the extended carbon backbone.

The proposed pathway initiates with α-ketoisovalerate, the same precursor that enters the leucine-specific branch of the branched-chain amino acid synthesis pathway.[7] However, to achieve the C7 backbone of this compound, we hypothesize the condensation of α-ketoisovalerate with acetyl-CoA, catalyzed by an α-isopropylmalate synthase-like enzyme.

The subsequent steps of isomerization and oxidative decarboxylation are proposed to be catalyzed by enzymes homologous to those in the leucine pathway, ultimately yielding the α-keto acid precursor, 2-oxo-5-methylhexanoic acid. The final step is a transamination reaction, likely catalyzed by a promiscuous branched-chain amino acid aminotransferase.

Visualizing the Proposed Pathway

Caption: Proposed enzymatic pathway for the biosynthesis of this compound.

Key Enzymatic Steps and Their Rationale

The proposed pathway is comprised of four key enzymatic reactions:

| Step | Reaction | Proposed Enzyme (Homolog) | Rationale |

| 1 | Condensation of α-ketoisovalerate and acetyl-CoA | α-Isopropylmalate Synthase (LeuA) | This initial step extends the carbon chain. A promiscuous or engineered LeuA could potentially accept α-ketoisovalerate to form the C7 α-keto-β-hydroxy acid intermediate. |

| 2 | Isomerization | α-Isopropylmalate Isomerase (LeuC/LeuD) | This two-step dehydration-hydration reaction repositions the hydroxyl group, which is a necessary preparation for the subsequent oxidation. |

| 3 | Oxidative Decarboxylation | β-Isopropylmalate Dehydrogenase (LeuB) | This step generates the final α-keto acid precursor, 2-oxo-5-methylhexanoic acid. |

| 4 | Transamination | Branched-Chain Amino Acid Aminotransferase (BCAT) | The final step involves the transfer of an amino group from a donor like L-glutamate to the α-keto acid, yielding this compound. BCATs are known for their broad substrate specificity.[7] |

Experimental Validation: A Step-by-Step Guide

To validate this putative pathway, a series of in vitro and in vivo experiments are required. The following protocols provide a robust framework for this validation.

In Vitro Enzymatic Assays

Objective: To demonstrate the activity of candidate enzymes with the proposed substrates.

Protocol:

-

Gene Cloning and Protein Expression:

-

Identify and synthesize the genes encoding the putative enzymes (LeuA, LeuC/D, LeuB, and BCAT homologs) from a suitable microbial source known for branched-chain amino acid synthesis.

-

Clone these genes into an appropriate expression vector (e.g., pET series for E. coli).

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

-

Enzymatic Assays:

-

LeuA Homolog Assay:

-

Prepare a reaction mixture containing the purified LeuA homolog, α-ketoisovalerate, and acetyl-CoA in a suitable buffer.

-

Incubate at the optimal temperature for the enzyme.

-

Monitor the reaction progress by measuring the disappearance of acetyl-CoA using a colorimetric assay with DTNB (Ellman's reagent) or by LC-MS analysis of the product.

-

-

LeuC/D and LeuB Homolog Assays:

-

Perform coupled assays where the product of the LeuA reaction is used as the substrate for the LeuC/D and subsequently the LeuB homolog.

-

Monitor the production of NADH or NADPH by spectrophotometry at 340 nm for the dehydrogenase reaction.

-

-

BCAT Assay:

-

Prepare a reaction mixture containing the purified BCAT, 2-oxo-5-methylhexanoic acid (which may need to be chemically synthesized as a standard), and L-glutamate.

-

Monitor the formation of this compound and α-ketoglutarate using HPLC or LC-MS.

-

-

In Vivo Validation using Metabolic Engineering

Objective: To demonstrate the production of this compound in a microbial host.

Protocol:

-

Host Strain Engineering:

-

Select a suitable host organism, such as E. coli or Corynebacterium glutamicum.

-

Construct a synthetic operon containing the genes for the four proposed enzymes.

-

Integrate this operon into the host's chromosome or express it from a plasmid.

-

Consider knocking out competing pathways to increase the precursor pool available for the desired pathway.

-

-

Fermentation and Product Analysis:

-

Cultivate the engineered strain in a defined minimal medium.

-

Supplement the medium with potential precursors if necessary.

-

Collect culture samples at various time points.

-

Analyze the culture supernatant and cell extracts for the presence of this compound using LC-MS or GC-MS.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for the validation of the proposed biosynthetic pathway.

Conclusion and Future Directions

This technical guide has outlined a plausible and scientifically-grounded biosynthetic pathway for the non-proteinogenic amino acid this compound. By leveraging the known enzymatic machinery of L-leucine biosynthesis, we have proposed a four-step enzymatic cascade that is amenable to experimental validation. The provided protocols offer a clear roadmap for researchers to investigate and potentially engineer this novel biosynthetic pathway.

Successful validation of this pathway would not only demystify the biosynthesis of this intriguing molecule but also pave the way for its sustainable production through microbial fermentation. This could unlock its potential for incorporation into novel pharmaceuticals, peptidomimetics, and other high-value specialty chemicals. Future work should focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as optimizing fermentation conditions for enhanced production titers.

References

- Leucine Biosynthesis | Pathway - PubChem - NIH. (n.d.).

- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024, October 8).

- Biosynthetic Pathways to Nonproteinogenic α-Amino Acids | Chemical Reviews. (2019, December 23).

- Leucine - Wikipedia. (n.d.).

- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - UQ eSpace. (2024, October 9).

- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC - NIH. (2024, October 9).

- Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - ASM Journals. (n.d.).

- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - ResearchGate. (2025, September 2).

Sources

- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Leucine - Wikipedia [en.wikipedia.org]

- 7. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Biological Activity of 2-Amino-5-methylhexanoic Acid Isomers

Abstract

2-Amino-5-methylhexanoic acid, a non-proteinogenic amino acid and a structural analog of L-leucine, presents a compelling case for the study of stereospecific pharmacology. As a chiral molecule, it exists as two non-superimposable mirror-image enantiomers: (S)-2-amino-5-methylhexanoic acid and (R)-2-amino-5-methylhexanoic acid. Emerging research indicates that the spatial arrangement of functional groups in these isomers dictates their interaction with biological targets, leading to distinct pharmacological profiles. This technical guide provides an in-depth analysis of the differential biological activities of these isomers, focusing on their roles as enzyme inhibitors and their interaction with amino acid transport systems. We will explore the structure-activity relationships that govern their function and provide detailed, field-proven protocols for their investigation, offering a foundational resource for researchers in pharmacology, drug discovery, and biochemistry.

Introduction: The Principle of Chirality in Biological Systems

In drug development and molecular biology, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that often governs biological activity. While enantiomers possess identical physicochemical properties in an achiral environment, their interactions with chiral biological macromolecules—such as enzymes and receptors—can differ dramatically. One enantiomer may elicit a potent therapeutic effect, while the other could be inactive or even responsible for undesirable side effects.

This compound serves as an excellent model for this principle. As a close structural analog of the essential amino acid L-leucine, its isomers are poised to interact with pathways that recognize and process branched-chain amino acids. Understanding the specific activities of the (S) and (R) enantiomers is crucial for harnessing their therapeutic potential and elucidating their roles in cellular processes. This guide synthesizes current knowledge and provides practical methodologies for exploring the stereospecific bioactivity of these compounds.

Physicochemical Properties of this compound Isomers

A clear understanding of the fundamental properties of each isomer is the starting point for any rigorous scientific investigation. The following table summarizes key identifiers and properties for the racemic mixture and the individual enantiomers.

| Property | (R/S)-2-Amino-5-methylhexanoic acid | (S)-2-Amino-5-methylhexanoic acid | (R)-2-Amino-5-methylhexanoic acid |

| Synonym | (±)-Homoleucine | L-Homoleucine | D-Homoleucine |

| Molecular Formula | C₇H₁₅NO₂[1][2] | C₇H₁₅NO₂[3] | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol [1][2] | 145.20 g/mol [3] | 145.20 g/mol |

| CAS Number | 3558-32-5[1] | 31872-98-7[3] | 138751-02-7[4] |

| Appearance | White crystalline solid[2] | Data not available | Data not available |

| Melting Point | 280 °C (sublimes)[2] | Data not available | Data not available |

Stereospecific Biological Activities and Mechanisms

The biological effects of this compound are intimately linked to its stereochemistry. The differential orientation of the amino and carboxyl groups relative to the isobutyl side chain determines how each isomer fits into the binding pockets of enzymes and transporters.

Enzyme Inhibition: A Case Study on Aminopeptidases

Leucine aminopeptidases (LAPs) are a class of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides, with a preference for leucine residues.[5] Given the structural similarity of this compound to leucine, its isomers are potential competitive inhibitors of these enzymes.

The principle of stereospecific inhibition is based on the precise three-dimensional complementarity between the inhibitor and the enzyme's active site. The (S)-isomer, which mimics the natural L-amino acid configuration, is often a more potent inhibitor of enzymes that process L-amino acids compared to its (R)-isomer. For example, the related compound (S)-2-Amino-6-boronohexanoic acid is a known inhibitor of arginase, an enzyme involved in the L-arginine metabolism, highlighting the importance of the (S)-configuration for activity against enzymes processing L-amino acids.[6]

Caption: Stereospecific binding of an inhibitor to an enzyme's active site.

Interaction with Amino Acid Transporters

The structural similarity of this compound to both leucine and the drug pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) suggests a potential interaction with amino acid transporters.[7] Pregabalin is known to be absorbed via the large neutral amino acid transporter 1 (LAT1).[7] This transporter is responsible for carrying large neutral amino acids, including leucine, across cell membranes. It is therefore highly probable that the isomers of this compound are also substrates or inhibitors of LAT1.

This interaction could have significant pharmacological implications. For instance, in oncology, certain cancer cells overexpress LAT1 to meet their high demand for essential amino acids. An isomer that selectively blocks this transporter could potentially serve as an anti-cancer agent by inducing amino acid starvation. The development of radiolabeled analogs, such as was done for 2-amino-5-[18F]fluoro-2-methylpentanoic acid, allows for in-vivo imaging and evaluation of transporter engagement, a critical step in drug development.[8]

Experimental Protocols for Activity Assessment

To empirically determine the biological activity of each isomer, robust and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.

Protocol 1: In Vitro Leucine Aminopeptidase (LAP) Inhibition Assay

This protocol is designed to quantify the inhibitory potential of the (S) and (R) isomers against LAP using a chromogenic substrate.

Causality: The assay relies on the LAP enzyme cleaving the substrate, L-leucine-p-nitroanilide (Leu-pNA), to release p-nitroaniline, a yellow-colored compound. The rate of color formation is directly proportional to enzyme activity. A potent inhibitor will compete with the substrate for the active site, reducing the rate of p-nitroaniline production. Measuring the absorbance at 405 nm allows for quantification of this effect.[9]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 µM CoCl₂.[9]

-

Enzyme Stock: Recombinant human Leucine Aminopeptidase (LAP) at 1 mg/mL in assay buffer.

-

Substrate Stock: 100 mM L-leucine-p-nitroanilide in DMSO.

-

Inhibitor Stocks: Prepare 100 mM stock solutions of (S)- and (R)-2-amino-5-methylhexanoic acid in assay buffer. Create a dilution series (e.g., 100 mM to 1 µM).

-

-

Assay Setup (96-well plate):

-

Negative Control (No Inhibition): 170 µL Assay Buffer + 10 µL Enzyme Stock + 10 µL Assay Buffer.

-

Positive Control (Known Inhibitor): 170 µL Assay Buffer + 10 µL Enzyme Stock + 10 µL Bestatin (a known LAP inhibitor).

-

Test Wells: 170 µL Assay Buffer + 10 µL Enzyme Stock + 10 µL of each inhibitor dilution.

-

Blank (No Enzyme): 180 µL Assay Buffer + 10 µL Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of Substrate Stock to all wells (final concentration 5 mM).

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_negative_control)) * 100.

-

Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.

-

Caption: Workflow for the in vitro Leucine Aminopeptidase (LAP) inhibition assay.

Protocol 2: Cell-Based Competitive Amino Acid Uptake Assay

This protocol measures the ability of the isomers to inhibit the uptake of a radiolabeled amino acid (e.g., ³H-L-Leucine) into cells expressing the LAT1 transporter.

Causality: Cells overexpressing LAT1 will actively import ³H-L-Leucine. If an isomer of this compound competes for the same transporter, it will reduce the amount of radiolabeled leucine that enters the cells. The level of intracellular radioactivity, measured by scintillation counting, serves as a proxy for transporter activity.

Methodology:

-

Cell Culture:

-

Culture a cell line known to express high levels of LAT1 (e.g., HT-29 or A549) in appropriate media in 24-well plates until confluent.

-

-

Reagent Preparation:

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.

-

Radiolabeled Substrate: ³H-L-Leucine (specific activity ~50-100 Ci/mmol). Prepare a working solution in Uptake Buffer.

-

Inhibitor Stocks: Prepare a dilution series of (S)- and (R)-isomers in Uptake Buffer.

-

Lysis Buffer: 0.1 M NaOH with 1% SDS.

-

-

Uptake Assay:

-

Wash cell monolayers twice with warm Uptake Buffer.

-

Add 250 µL of Uptake Buffer containing the desired concentration of the test isomer (or control buffer) to each well.

-

Incubate for 10 minutes at 37°C.

-

Add 250 µL of the ³H-L-Leucine working solution to start the uptake.

-

Incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells three times rapidly with ice-cold Uptake Buffer.

-

-

Quantification:

-

Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for 30 minutes.

-

Transfer the lysate to a scintillation vial.

-

Add 5 mL of scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the uptake data.

-

-

Data Analysis:

-

Normalize CPM values to protein content (CPM/mg protein).

-

Calculate the percent inhibition of uptake for each isomer concentration relative to the control (no inhibitor).

-

Determine the IC₅₀ value for each isomer as described in Protocol 1.

-

Synthesis and Chiral Resolution

Studying isomer-specific activity requires pure enantiomers. Typically, this compound is first synthesized as a racemic mixture. Common synthetic strategies include the amination of α-bromocarboxylic acids or the Strecker synthesis.[10] Following racemic synthesis, chiral resolution is necessary. This can be achieved by:

-

Diastereomeric Salt Formation: Reacting the racemic amino acid with a pure chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[10]

-

Enzymatic Resolution: Using an enzyme that stereoselectively modifies one of the enantiomers, allowing for separation of the modified and unmodified forms.

-

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.

Asymmetric synthesis, which directly produces a single enantiomer, is a more advanced alternative that avoids the resolution step.[11]

Conclusion and Future Directions

The isomers of this compound represent a compelling example of stereospecific pharmacology. The available evidence strongly suggests that the (S) and (R) enantiomers possess distinct biological activities, likely through differential interactions with enzymes like aminopeptidases and amino acid transporters such as LAT1. The protocols detailed in this guide provide a robust framework for researchers to quantify these differences and elucidate the underlying mechanisms of action.

Future research should focus on:

-

Broad-Spectrum Profiling: Screening the isomers against a wide panel of enzymes and transporters to identify novel targets.

-

In Vivo Efficacy: Evaluating the pharmacological effects of the pure isomers in animal models of disease, such as cancer or neurological disorders.

-

Structural Biology: Obtaining co-crystal structures of the isomers bound to their target proteins to visualize the specific molecular interactions that drive stereoselectivity.

By systematically investigating the unique properties of each enantiomer, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

- PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid.

- Carl ROTH. (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, 25 g. [Link]

- Ojima, I., & Bernacki, R. J. (1984). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. The Journal of Organic Chemistry.

- ResearchGate. (2006).

- Stegmayr, C., et al. (2019). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry. [Link]

- Aitken, D. J., et al. (1980). 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry. [Link]

- PubMed Central. (2021). Inactivation Mechanism of Neuronal Nitric Oxide Synthase by ( S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid: Chemical Conversion of the Inactivator in the Active Site.

- Google Patents. (2019). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

- Pharmaffiliates. (R)-2-Amino-5-methylhexanoic acid. [Link]

- Lin, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences. [Link]

- Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological Chemistry. [Link]

- PubChem. (S)-3-Amino-5-methyl-hexanoic acid.

- Chemistry LibreTexts. (2023). 26.5: Synthesis of Amino Acids. [Link]

- MDPI. (2019).

- MDPI. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. International Journal of Molecular Sciences. [Link]

- ResearchGate. (2012). Effect of the Mammalian Arginase Inhibitor 2(S)-Amino-6-Boronohexanoic Acid on Bacillus anthracis Arginase. [Link]

- Zhao, Y., et al. (2022). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. PubMed Central. [Link]

- Pankow, D., & Ponsold, W. (1973). Leucine aminopeptidase activity in plasma of rats, after combined carboxy- and methemoglobinemia. Archiv für Toxikologie. [Link]

- Ligandbook. (2S)-2-amino-5-oxohexanoic acid (PDB code ONL). [Link]

- Wikipedia. Pregabalin. [Link]

Sources

- 1. (R/S)-2-AMINO-5-METHYLHEXANOIC ACID CAS#: 3558-32-5 [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. (S)-2-Amino-5-methylhexanoic acid 98% | CAS: 31872-98-7 | AChemBlock [achemblock.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pregabalin - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

The Sentinel Molecule: An In-depth Technical Guide to the Mechanism of 2-Amino-5-methylhexanoic Acid in Plant Defense

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs) are emerging as critical regulators of the intricate defense networks in plants. This technical guide delves into the proposed mechanism of action of 2-Amino-5-methylhexanoic acid, a branched-chain NPAA, as a novel elicitor of plant immunity. Drawing upon evidence from its structural analogs, particularly 2-Amino-3-methylhexanoic acid (AMHA) and hexanoic acid, we posit that this compound primes the plant's defense system through a multi-pronged approach involving the modulation of key phytohormone signaling pathways—salicylic acid (SA) and jasmonic acid (JA)—and the regulation of reactive oxygen species (ROS). This document provides a comprehensive overview of the hypothetical signaling cascade, detailed experimental protocols for its validation, and a framework for its potential application in the development of next-generation plant protectants.

Introduction: The Emerging Role of Non-Proteinogenic Amino Acids in Plant Immunity

Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend against a myriad of pathogens and environmental stresses. This defense is often mediated by a complex interplay of signaling molecules that trigger downstream defensive responses. While the roles of proteinogenic amino acids as building blocks of proteins and precursors for secondary metabolites are well-established, the functions of non-proteinogenic amino acids (NPAAs) are still being elucidated. Evidence is mounting that NPAAs are not merely metabolic byproducts but active participants in plant defense signaling.[1][2] They can act as signaling molecules, defense compounds, or modulators of the plant's physiological state, preparing it for a more robust and rapid response to attack—a phenomenon known as priming.[3]

This compound is a branched-chain NPAA found in plants such as the common bean (Phaseolus vulgaris) and the model organism Arabidopsis thaliana. While its precise role in plant defense has not been extensively studied, its structural similarity to known defense elicitors provides a strong basis for a hypothetical mechanism of action. This guide will explore this proposed mechanism, leveraging data from its analogs to build a scientifically grounded framework for future research and development.

Proposed Mechanism of Action: A Multi-faceted Approach to Defense Priming

We propose that this compound functions as a plant defense elicitor, priming the plant for a heightened defensive state. This priming effect is likely mediated through its perception by putative plant receptors, leading to the activation of downstream signaling cascades that involve the salicylic acid (SA) and jasmonic acid (JA) pathways, as well as the controlled generation of reactive oxygen species (ROS).

Perception and Initial Signaling

The initiation of a defense response by an elicitor requires its recognition by the plant. While a specific receptor for this compound has not yet been identified, it is plausible that it is recognized by cell surface receptors, such as receptor-like kinases (RLKs) or receptor-like proteins (RLPs), or by intracellular receptors. This recognition event is the critical first step that translates the chemical signal of this compound into a biochemical response within the plant cell.

Activation of Phytohormone Signaling Pathways

The defense signaling network in plants is largely orchestrated by the phytohormones salicylic acid (SA) and jasmonic acid (JA).[4] These two pathways are often mutually antagonistic but can also act synergistically to fine-tune the defense response against different types of pathogens.

-

The Salicylic Acid (SA) Pathway: The SA pathway is predominantly activated in response to biotrophic and hemibiotrophic pathogens.[4] We hypothesize that this compound primes the SA pathway, leading to an accumulation of SA and the upregulation of SA-responsive genes, including Pathogenesis-Related (PR) genes like PR1 and PR5.[5] This is supported by studies on hexanoic acid, a structural analog, which has been shown to induce the expression of SA marker genes.[6][7]

-

The Jasmonic Acid (JA) Pathway: The JA pathway is primarily associated with defense against necrotrophic pathogens and insect herbivores.[4] Evidence from hexanoic acid also suggests that it can prime the JA pathway, leading to the accumulation of JA and its bioactive conjugate, JA-isoleucine (JA-Ile), as well as the upregulation of JA-responsive genes such as PDF1.2 and VSP2.[1][6] The ability of this compound to modulate both SA and JA pathways would confer broad-spectrum resistance.

Caption: Proposed signaling pathway of this compound in plant defense.

Modulation of Reactive Oxygen Species (ROS)

Reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the superoxide anion (O₂⁻), are rapidly produced in response to pathogen attack and act as signaling molecules to activate downstream defense responses.[8] This "oxidative burst" is a hallmark of successful plant defense. We propose that this compound treatment leads to a controlled and transient accumulation of ROS, which then acts as a secondary messenger to amplify the defense signal and activate the SA and JA pathways. Furthermore, NPAAs have been shown to mitigate oxidative stress, suggesting a dual role in both signaling and protection against cellular damage.[9][10][11]

Experimental Validation: A Technical Framework

To validate the proposed mechanism of action of this compound, a series of targeted experiments are required. The following protocols provide a robust framework for investigating its role as a plant defense elicitor.

Pathogen Bioassays

Objective: To determine the efficacy of this compound in conferring resistance to pathogens with different lifestyles (biotrophic, necrotrophic).

Methodology:

-

Plant Material: Grow Arabidopsis thaliana (Col-0) or other suitable host plants under controlled conditions.

-

Treatment: Apply a solution of this compound (e.g., 1 mM) to the soil or as a foliar spray. A mock treatment (water or a suitable solvent) will serve as the control.

-

Pathogen Inoculation: After a priming period (e.g., 48 hours), inoculate the plants with a biotrophic pathogen (e.g., Pseudomonas syringae pv. tomato DC3000) and a necrotrophic pathogen (e.g., Botrytis cinerea).

-

Disease Assessment: Quantify disease symptoms at appropriate time points post-inoculation. For bacterial pathogens, this can be done by measuring bacterial growth within the leaf tissue. For fungal pathogens, lesion size can be measured.

Causality Behind Experimental Choices: Using pathogens with different infection strategies allows for the dissection of which defense pathway (SA or JA) is predominantly activated by this compound.

Quantification of Phytohormones

Objective: To measure the accumulation of SA and JA in response to this compound treatment.

Methodology:

-

Sample Collection: Collect leaf tissue from treated and control plants at various time points after treatment.

-

Extraction: Extract phytohormones from the plant tissue using an appropriate solvent (e.g., methanol or ethyl acetate).

-

Quantification: Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the levels of SA, JA, and JA-Ile.[3][5][6][7][12]

Causality Behind Experimental Choices: Direct quantification of these key defense hormones provides strong evidence for the activation of their respective signaling pathways.

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect and quantify the production of ROS in response to this compound.

Methodology:

-

Histochemical Staining: Use 3,3'-diaminobenzidine (DAB) to visualize the in-situ accumulation of H₂O₂ in leaf tissue.

-

Luminol-based Assay: Use a luminol-based chemiluminescence assay to quantify the production of apoplastic ROS in leaf discs.[13]

-

Fluorescent Probes: Employ fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for the quantitative measurement of intracellular ROS using a fluorometer or fluorescence microscopy.[14]

Causality Behind Experimental Choices: A combination of qualitative and quantitative methods provides a comprehensive picture of the spatial and temporal dynamics of ROS production.

Gene Expression Analysis

Objective: To analyze the expression of key defense-related genes in response to this compound treatment.

Methodology:

-

RNA Extraction: Extract total RNA from treated and control plant tissues at different time points.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the expression levels of marker genes for the SA pathway (PR1, PR5), the JA pathway (PDF1.2, VSP2), and ROS-related genes.

Causality Behind Experimental Choices: Analyzing the transcript levels of well-established marker genes provides a molecular fingerprint of the activated defense pathways.

Caption: Experimental workflow for validating the mechanism of action.

Data Presentation and Expected Outcomes

The following tables summarize the expected quantitative data from the proposed experiments, providing a clear framework for data comparison and interpretation.

Table 1: Expected Outcomes of Pathogen Bioassays

| Treatment | Pathogen | Disease Metric | Expected Outcome |

| Mock | P. syringae | Bacterial Titer (CFU/cm²) | High |

| This compound | P. syringae | Bacterial Titer (CFU/cm²) | Significantly Reduced |

| Mock | B. cinerea | Lesion Diameter (mm) | Large |

| This compound | B. cinerea | Lesion Diameter (mm) | Significantly Reduced |

Table 2: Expected Phytohormone Levels (ng/g Fresh Weight)

| Treatment | Time Post-Treatment | Salicylic Acid (SA) | Jasmonic Acid (JA) |

| Mock | 0h, 24h, 48h | Basal | Basal |

| This compound | 0h | Basal | Basal |

| This compound | 24h | Increased | Increased |

| This compound | 48h | Significantly Increased | Significantly Increased |

Table 3: Expected Relative Gene Expression (Fold Change vs. Mock)

| Gene | Pathway | Expected Fold Change at 24h |

| PR1 | SA | > 2.0 |

| PR5 | SA | > 2.0 |

| PDF1.2 | JA | > 2.0 |

| VSP2 | JA | > 2.0 |

Conclusion and Future Directions

This technical guide outlines a plausible mechanism of action for this compound as a novel plant defense elicitor. Based on the functions of its structural analogs, we hypothesize that it primes plant immunity through the coordinated activation of the SA and JA signaling pathways and the modulation of ROS. The provided experimental framework offers a clear path to validate this hypothesis and to further dissect the molecular intricacies of its action.

Future research should focus on identifying the specific receptors for this compound and elucidating the upstream signaling components that connect its perception to the downstream activation of defense responses. Transcriptomic and metabolomic analyses of treated plants will provide a global view of the changes induced by this promising NPAA. A thorough understanding of its mechanism will pave the way for its development as a sustainable and effective tool for crop protection, contributing to the future of environmentally friendly agriculture.

References

- Engelberth, J., Koch, T., Schüler, G., Bachmann, N., Reimer, J., & Boland, W. (2003). Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. Analytical Biochemistry, 312(2), 242-250. [Link]

- Aranega-Bou, P., de la O Leyva, M., Finiti, I., García-Agustín, P., & González-Bosch, C. (2014). Priming of plant resistance by natural compounds. Hexanoic acid as a model. Frontiers in Plant Science, 5, 488. [Link]

- Corpas, F. J., Barroso, J. B., & Palma, J. M. (2021). Measuring ROS and redox markers in plant cells. RSC Chemical Biology, 2(1), 126-141. [Link]

- Cai, J., & Aharoni, A. (2022). Amino acids and their derivatives mediating defense priming and growth tradeoff. Current Opinion in Plant Biology, 69, 102288. [Link]

- Sang, Y., & Macho, A. P. (2017). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. Bio-protocol, 7(1), e2077. [Link]

- Jander, G., & Joshi, V. (2010). Recent progress in understanding the synthesis and function of branched-chain amino acids in plants. F1000 Biology Reports, 2, 49. [Link]

- Scalschi, L., Camañes, G., Llorens, E., Vicedo, B., García-Agustín, P., & Vicedo, B. (2013). Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways. Molecular Plant-Microbe Interactions, 26(8), 886-897. [Link]

- Llorens, E., Vicedo, B., López, M. M., & Lapeña, L. (2016). Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles. Frontiers in Plant Science, 7, 493. [Link]

- Vicedo, B., Flors, V., de la O Leyva, M., Finiti, I., Kravchuk, Z., Real, M. D., ... & García-Agustín, P. (2009). Hexanoic acid-induced resistance in tomato plants against Botrytis cinerea is mediated by the jasmonate and salicylic acid signaling pathways. Plant and Cell Physiology, 50(5), 933-944. [Link]

- Russell, D. W. (2020). The Plant-Stress Metabolites, Hexanoic Aacid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion. Agronomy, 10(11), 1786. [Link]

- Chen, S., Wang, H., Li, J., Yang, Q., Wang, L., Wang, J., ... & Qiang, S. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]

- Maksym, R., Szechyńska-Hebda, M., & Skłodowska, M. (2018). Branched-chain amino acid biosynthesis and degradation and putative link to 2-HA biogenesis. Plant signaling & behavior, 13(10), e1523091. [Link]

- El-Sawy, M. F., El-Nagar, A., El-Saadony, M. T., Taha, T. F., & El-Tarabily, K. A. (2024). Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum. Frontiers in Plant Science, 15, 1385785. [Link]

- El-Sawy, M. F., El-Nagar, A., El-Saadony, M. T., Taha, T. F., & El-Tarabily, K. A. (2024). Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum. Frontiers in Plant Science, 15. [Link]

- El-Sawy, M., El-Nagar, A., El-Saadony, M., Taha, T., & El-Tarabily, K. (2024). Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum. Frontiers in plant science, 15, 1385785. [Link]

- Du, Z., Lin, W., Chen, Y., Chen, Y., & Chen, F. (2022). Amino acids profiling and transcriptomic data integration demonstrates the dynamic regulation of amino acids synthesis in the leaves of Cyclocarya paliurus. PeerJ, 10, e13727. [Link]

- Hasanuzzaman, M., Bhuyan, M. H. M., Zulfiqar, F., Raza, A., Mohsin, S. M., Mahmud, J. A., ... & Fotopoulos, V. (2020). Abiotic Stress and Reactive Oxygen Species: Generation, Signaling, and Defense Mechanisms. Antioxidants, 9(11), 1083. [Link]

- Mahmud, J. A., Hasanuzzaman, M., & Fotopoulos, V. (2022). Emerging Trends in Non-Protein Amino Acids as Potential Priming Agents: Implications for Stress Management Strategies and Unveiling Their Regulatory Functions. Plants, 11(23), 3257. [Link]

- Van der Does, D., Leon-Reyes, A., Koornneef, A., Van Verk, M. C., Van Wees, S. C., & Pieterse, C. M. (2013). Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs. The Plant cell, 25(2), 744–761. [Link]

- Li, N., Han, X., & Feng, D. (2019). Salicylic acid and jasmonic acid in plant immunity. Essays in biochemistry, 63(6), 701–711. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]

- 3. Emerging Trends in Non-Protein Amino Acids as Potential Priming Agents: Implications for Stress Management Strategies and Unveiling Their Regulatory Functions [mdpi.com]

- 4. 2-Amino-3-methylhexanoic acid | C7H15NO2 | CID 521918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. At the beginning of the route: ABA perception and signal transduction in plants | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Transcriptome Analyses of Leaves Reveal That Hexanoic Acid Priming Differentially Regulate Gene Expression in Contrasting Coffea arabica Cultivars [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing 2-Amino-3-methylhexanoic Acid (AMHA) as a Novel Plant Elicitor for Abiotic Stress Resilience

An In-depth Technical Guide for Researchers and Scientists

Preamble: Beyond Nutrition, A New Paradigm in Crop Resilience

In the face of escalating climate volatility, the agricultural and plant science communities are in a critical search for innovative strategies to safeguard crop productivity. Abiotic stressors—such as extreme temperatures, drought, and salinity—represent a primary threat to global food security.[1] For decades, the focus has been on providing optimal nutrition. However, a new paradigm is emerging: strengthening plants from within by activating their innate defense and resilience mechanisms.[2] This is the domain of plant elicitors—compounds that, at low concentrations, trigger a state of heightened alertness, preparing the plant to withstand subsequent environmental challenges.[3][4]

Amino acids, the fundamental building blocks of proteins, have long been recognized for their nutritional benefits.[5] Yet, their role extends far beyond this, acting as potent biostimulants that can enhance nutrient efficiency, modulate metabolism, and significantly improve tolerance to abiotic stress.[6][7] Within this promising class of molecules, a naturally occurring α-amino acid, 2-Amino-3-methylhexanoic acid (AMHA) , has recently been identified as a uniquely powerful elicitor, capable of inducing robust resistance against a wide spectrum of both biotic and abiotic stresses.[4][8]

This technical guide provides an in-depth exploration of AMHA as a plant elicitor. We will dissect its molecular mechanism of action, from initial perception to the downstream physiological reprogramming that confers stress tolerance. Furthermore, this document serves as a practical handbook for fellow researchers, offering validated, step-by-step protocols to effectively design, execute, and analyze experiments aimed at evaluating the efficacy of AMHA in various plant systems.

Part 1: The Molecular Blueprint of AMHA-Induced Stress Tolerance

The efficacy of AMHA lies in its ability to interface with the plant's core stress signaling networks. Unlike a simple nutrient, AMHA acts as a signaling molecule, initiating a cascade of events that recalibrates the plant's physiology for survival under adverse conditions.[4][9]

The Initial Spark: Perception and Signal Transduction

The journey from AMHA application to a physiological response begins at the cell surface. While the specific receptor for AMHA is an active area of research, the mechanism likely follows the established model for elicitor perception, involving binding to specific receptor-like kinases (RLKs) on the plasma membrane.[10][11] This binding event is the critical first step that transduces the external chemical signal into an intracellular response.

This initial perception triggers a rapid and complex signaling cascade involving key second messengers:

-

Calcium Ion (Ca²⁺) Influx: One of the earliest detectable events in plant stress signaling is a transient spike in cytosolic Ca²⁺ concentration.[12] This "calcium signature" is generated by the opening of Ca²⁺ channels in the plasma membrane and acts as a ubiquitous second messenger, activating a host of downstream calcium-dependent protein kinases (CDPKs).[13]

-

Reactive Oxygen Species (ROS) Burst: Concurrently, a controlled production of ROS, such as hydrogen peroxide (H₂O₂), occurs. Far from being merely damaging, this oxidative burst functions as a critical signaling wave, propagating the stress signal throughout the cell and activating downstream defense pathways, including mitogen-activated protein kinase (MAPK) cascades.[14][15]

These initial events serve to amplify the AMHA signal, initiating a broad-spectrum defensive posture.

Caption: Proposed initial signaling cascade upon AMHA perception by a plant cell.

Orchestrating the Defense: Crosstalk with Phytohormone Pathways

The amplified signal from the initial kinase cascades converges upon the central hubs of abiotic stress regulation: phytohormone signaling pathways.[14] AMHA appears to prime or activate multiple pathways, creating a synergistic and robust defense. The parent molecule, hexanoic acid, is known to prime defenses orchestrated by Jasmonic Acid (JA) and Salicylic Acid (SA).[16]

-

Jasmonic Acid (JA) Pathway: Central to defense against necrotrophic pathogens and insects, the JA pathway is also critically involved in tolerance to drought and salinity.[17] Elicitor-induced JA signaling leads to the degradation of JAZ repressor proteins, freeing up transcription factors (like MYCs) to activate a battery of stress-responsive genes.[17]

-

Abscisic Acid (ABA) Pathway: ABA is the quintessential abiotic stress hormone, governing crucial adaptive responses like stomatal closure to conserve water and the expression of genes that protect cellular integrity during dehydration.[13][14] AMHA-induced signaling likely enhances ABA sensitivity or biosynthesis, allowing for a more rapid and efficient response to water deficit.

-

Nitric Oxide (NO) Signaling: NO is a key signaling molecule that interacts extensively with ROS and phytohormones to regulate plant defense mechanisms under stress.[18] Elicitors like chitosan are known to stimulate defense via the NO pathway, and it is plausible AMHA acts similarly.[4]

Caption: AMHA signaling integrates with key phytohormone pathways for a robust response.

The Outcome: Physiological and Metabolic Reprogramming

The ultimate goal of the signaling cascade is to enact tangible changes in the plant's physiology and metabolism that directly counter the effects of abiotic stress. Field and laboratory studies on AMHA-treated plants have demonstrated a consistent suite of protective adjustments.[19]

-

Enhanced Antioxidant Machinery: Abiotic stress invariably leads to a surge in damaging ROS. AMHA-treated plants exhibit significantly higher activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD), which neutralize these harmful molecules and reduce oxidative damage.[19]

-

Efficient Osmotic Adjustment: To maintain water balance under drought or salinity, plants accumulate compatible solutes (osmolytes) in their cells. AMHA treatment boosts the synthesis of key osmolytes like soluble sugars and free amino acids, helping to preserve turgor and protect cellular structures.[7][19]

-

Protection of Photosynthesis: Photosynthesis is highly sensitive to environmental stress. AMHA helps protect the photosynthetic apparatus, maintaining higher net photosynthetic rates and stomatal conductance under high-temperature stress, ensuring the plant's energy production is not critically compromised.[19]

| Parameter | Stress Condition | Typical Response in Control Plants | Observed Effect of AMHA Pre-treatment | Reference |

| Net Photosynthetic Rate (Pn) | High Temperature | Severe Decrease | Maintained at a significantly higher level | [19] |

| Antioxidant Enzyme Activity (SOD, CAT, POD) | High Temperature | Moderate increase, then decline | Sustained, significant increase in activity | [19] |

| Soluble Sugar Content | High Temperature | Slight Increase | Rapid and substantial accumulation | [19] |

| Free Amino Acid Content | High Temperature | Moderate Increase | Significant accumulation | [19] |

| Membrane Damage (Lipid Peroxidation) | High Temperature | Significant Increase | Damage significantly reduced | [19] |

Part 2: A Practical Guide to Evaluating AMHA Efficacy

The transition from understanding a mechanism to applying it in research requires robust and reproducible protocols. This section provides a self-validating framework for assessing the bio-elicitor activity of AMHA. The causality behind these choices is to create a multi-tiered analysis, moving from macro-level plant health to specific biochemical markers of stress tolerance.

Foundational Setup: Experimental Design and Application

A well-designed experiment is the bedrock of trustworthy data. The choice of a completely randomized design with physical barriers is crucial in elicitor studies to prevent volatile organic compounds (VOCs) released by one treatment group from influencing another, a common source of experimental interference.[20]

Protocol 2.1.1: Plant Growth and AMHA Application

-

Plant Selection: Choose a suitable model system. Arabidopsis thaliana is ideal for genetic and molecular studies. For agronomic relevance, use crop species like wheat (Triticum aestivum), tomato (Solanum lycopersicum), or tea (Camellia sinensis).[4][19]

-

Growth Conditions: Grow plants in a controlled environment (growth chamber or phytotron) with consistent photoperiod (e.g., 12h light/12h dark), temperature (e.g., 25°C day/20°C night), and humidity (e.g., 60-70%).[20]

-

Treatment Groups: Establish at least three groups:

-

Control: Untreated, unstressed plants.

-

Stress: Untreated, stressed plants.

-

AMHA + Stress: Plants pre-treated with AMHA, then stressed.

-

-

AMHA Preparation: Prepare a stock solution of AMHA in sterile deionized water. A working concentration of 100 nM has been shown to be effective.[19] Include a surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage for foliar applications.

-

Application: Apply AMHA via foliar spray until runoff or as a soil drench. The application should be done 3-7 days prior to the onset of stress to allow time for the priming response to be established.[21]

-

Stress Induction: Apply a controlled abiotic stress.

-

Drought: Withhold watering and monitor soil water content.

-

Heat: Increase the ambient temperature in the growth chamber to a challenging level (e.g., 40-42°C).

-

Salinity: Irrigate with a saline solution (e.g., 150 mM NaCl).

-

-

Sampling: Collect leaf tissue for analysis at defined time points after stress induction (e.g., 0, 24, 48, 96 hours).

Caption: A generalized workflow for evaluating the efficacy of AMHA as a plant elicitor.

Assessing Plant Health and Membrane Integrity

These protocols provide a top-level view of the plant's physiological status and the integrity of its cell membranes, which are a primary target of stress-induced damage.

Protocol 2.2.1: Electrolyte Leakage (EL)

-

Rationale: Measures membrane damage by quantifying the leakage of ions from cells. Lower leakage indicates greater membrane stability.

-

Collect 0.1 g of fresh leaf tissue and rinse with deionized water.

-

Place tissue in a test tube with 10 mL of deionized water.

-

Incubate at room temperature for 2 hours on a shaker.

-

Measure the initial electrical conductivity (C1) of the solution.

-

Autoclave the tubes at 121°C for 20 minutes to cause complete cell lysis.

-

Cool to room temperature and measure the final electrical conductivity (C2).

-

Calculate EL (%) = (C1 / C2) * 100.

Protocol 2.2.2: Malondialdehyde (MDA) Content

-

Rationale: MDA is a product of lipid peroxidation and a key indicator of oxidative stress. Lower MDA levels signify less oxidative damage.

-

Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

-

Centrifuge at 10,000 x g for 10 minutes.

-

Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

-

Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm.

-

Calculate MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹). MDA (µmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] * 10⁶ * (reaction volume / sample weight).

Quantifying Biochemical Markers of Tolerance

These assays delve deeper into the specific metabolic adjustments that underpin stress tolerance.

Protocol 2.3.1: Antioxidant Enzyme Activity (Catalase - CAT)

-

Rationale: Measures the activity of a key enzyme that detoxifies hydrogen peroxide.

-

Prepare a crude enzyme extract by homogenizing 0.5 g of leaf tissue in 5 mL of ice-cold 50 mM phosphate buffer (pH 7.0) containing 1 mM EDTA. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

The reaction mixture contains 1.5 mL of phosphate buffer, 0.5 mL of H₂O₂, and 0.5 mL of the enzyme extract.

-

Initiate the reaction by adding the enzyme extract.

-

Measure the decrease in absorbance at 240 nm for 1 minute. The decomposition of H₂O₂ is followed as a decline in absorbance.

-

Enzyme activity is expressed as units per milligram of protein (U/mg protein). One unit of CAT is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Conclusion and Future Trajectories

2-Amino-3-methylhexanoic acid (AMHA) represents a significant advancement in the field of plant biostimulants.[8] Its identity as a naturally occurring compound, coupled with its demonstrated efficacy in activating broad-spectrum stress tolerance, positions it as a prime candidate for integration into sustainable agricultural practices.[4][19] The mechanisms—involving the priming of antioxidant systems, osmotic adjustment, and the protection of photosynthesis—provide a clear rationale for its protective effects.

The path forward requires a concerted research effort. Key priorities include the definitive identification of the plant cellular receptors for AMHA, a deeper transcriptomic and proteomic dissection of the signaling pathways it modulates, and extensive field trials to optimize application rates and timings for various crops and environmental conditions. Unlocking the full potential of this potent elicitor will provide a valuable tool in our collective endeavor to build a more resilient and sustainable agricultural future.

References

- Zhu, J.-K. (2016). Abiotic Stress Signaling and Responses in Plants. Cell, 167(2), 313-324.

- Chun, W. Amino Acids as Plant Biostimulants. Grower's Secret.

- Al-Bayati, H. H. R., et al. (2024). Amino Acids Biostimulants and Protein Hydrolysates in Agricultural Sciences. Plants, 13(10), 1367.

- Sah, S. K., Reddy, K. R., & Li, J. (2016). Abiotic Stress and Phytohormone Signaling in Plants. Plant Signaling & Behavior, 11(9), e1215213.

- Dadelos Agrosolutions. (2023). Discover AminoScience: 8 Ways Amino Acid-Based Biostimulants Benefit Plant Health. Dadelos Agrosolutions.

- BioPrime AgriSolutions. (n.d.). Amino Acid Biostimulants: Building Resilient Crops for Modern Farming. BioPrime.

- Ahmad, P., et al. (2022). Role of Selective Exogenous Elicitors in Plant Responses to Abiotic Stress Tolerance. In Plant Signaling Molecules. Academic Press.

- Guo, Y., et al. (2024). Insights into Plant Sensory Mechanisms under Abiotic Stresses. International Journal of Molecular Sciences, 25(14), 7506.

- de Souza, G. A., et al. (2024). Marine and terrestrial biostimulant elicitors of tolerance to cold stress. Frontiers in Plant Science, 15.

- Miras-Moreno, B., & Novo-Uzal, E. (Eds.). (n.d.). Biostimulants and Plant Elicitors to Mitigate the Effect of Biotic and Abiotic Stress. MDPI.

- He, W., et al. (2022). Sensing Mechanisms: Calcium Signaling Mediated Abiotic Stress in Plants. Frontiers in Plant Science, 13.

- Zhu, J.-K. (2016). Abiotic Stress Signaling and Responses in Plants. PubMed, 27716505.

- Rout, S., et al. (2025). Abiotic Elicitor Molecules to Enhance Survival and Yield of Plants under Prominent Abiotic Stressors. CRC Press.

- Farooq, M. A., et al. (2017). Elicitor-Induced Biochemical and Molecular Manifestations to Improve Drought Tolerance in Rice (Oryza sativa L.) through Seed-Priming. Frontiers in Plant Science, 8.

- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715.

- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. National Institutes of Health (NIH).

- Ducatti, R. D. S., et al. (2024). Interference of experimental designs on plant elicitation studies performed with wheat. Revista de Ciências Agroveterinárias, 23(1), 1-9.

- Yang, Q., et al. (2023). Natural plant inducer 2-Amino-3-Methylhexanoic acid protects physiological activity against high-temperature damage to tea (Camellia sinensis). ResearchGate.

- Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. MDPI.

- Futureco Bioscience. (2024). The Use of Elicitors in Plants as Defense Activators. Futureco Bioscience.

- Pitta-Alvarez, S. I., & Spollansky, T. C. (2001). Elicitation: an effective strategy for the biotechnological production of bioactive high-added value compounds in plant cell factories. Molecules, 26(10), 2799.

- Morris, P. F., & Tan, F. (2019). The Plant-Stress Metabolites, Hexanoic Acid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion. Horticulturae, 5(4), 74.

- Thakur, M., & Sohal, B. S. (2020). Natural Compounds as Elicitors of Plant Resistance Against Diseases and New Biocontrol Strategies. Molecules, 25(3), 540.

- Moreno-Pérez, A., et al. (2020). Elicitors and Plant Defence. JOJ Horticulture and Arboriculture, 2(5).

- De Vleesschauwer, D., et al. (2013). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. Frontiers in Plant Science, 4.

- Kumar, D., et al. (2013). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. Natural Product Research, 27(24), 2351-2356.

- Maeda, H., & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants. Annual Review of Plant Biology, 63, 73-105.

- Imran, M., et al. (2023). Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions. Plants, 12(23), 4001.

- Watanabe, S., et al. (2021). Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. Plant & Cell Physiology, 62(10), 1596-1611.

- Camañes, G., et al. (2015). Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles. Frontiers in Plant Science, 6.

Sources

- 1. Abiotic Stress Signaling and Responses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acid Biostimulants: Building Resilient Crops for Modern Farming [bioprimeagri.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptechbio.com [peptechbio.com]

- 6. growerssecret.com [growerssecret.com]

- 7. Amino Acids Biostimulants and Protein Hydrolysates in Agricultural Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discover AminoScience: 8 Ways Amino Acid-Based Biostimulants Benefit Plant Health [dadelosagrosolutions.com]

- 10. Insights into Plant Sensory Mechanisms under Abiotic Stresses | MDPI [mdpi.com]

- 11. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Sensing Mechanisms: Calcium Signaling Mediated Abiotic Stress in Plants [frontiersin.org]

- 13. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling for Abiotic Stress Tolerance in Plants: A Review [arccjournals.com]

- 15. mdpi.com [mdpi.com]

- 16. The Plant-Stress Metabolites, Hexanoic Aacid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. periodicos.ifsul.edu.br [periodicos.ifsul.edu.br]

- 21. mdpi.com [mdpi.com]

receptor binding studies of 2-Amino-5-methylhexanoic acid

An In-depth Technical Guide to Receptor Binding Studies of 2-Amino-5-methylhexanoic Acid

Abstract

This compound, a non-proteinogenic amino acid and a structural analog of L-leucine, presents a compelling case for investigation into its pharmacological potential. Its structural similarity to essential branched-chain amino acids suggests a likelihood of interaction with key cellular transport and signaling systems. This guide provides a comprehensive technical framework for conducting . We will delve into the rationale for target selection, present detailed experimental protocols for robust receptor binding assays, and discuss the critical aspects of data analysis and interpretation. This document is intended to serve as a practical resource for researchers aiming to elucidate the molecular interactions and therapeutic promise of this compound.

Introduction: The Scientific Rationale for Investigating this compound

This compound is a synthetic amino acid characterized by a seven-carbon chain with a methyl group at the fifth position.[1][2] Its structure bears a strong resemblance to the essential amino acid L-leucine. This structural analogy is the cornerstone of our investigative approach, as it allows us to formulate a hypothesis-driven strategy for identifying its primary molecular targets. L-leucine and other large neutral amino acids (LNAAs) are not merely building blocks for proteins; they are also critical signaling molecules and substrates for specific transporters that regulate their cellular uptake and distribution.[3]